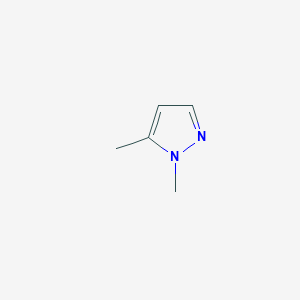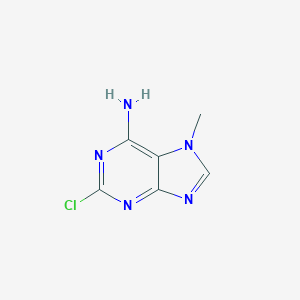
1,5-Dimethylpyrazole
Descripción general
Descripción
1,5-Dimethylpyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms at positions 1 and 2. The compound has the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.
Mecanismo De Acción
Target of Action
The primary target of 1,5-Dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-) .
Mode of Action
This compound is thought to inhibit nitrification by chelating the Cu2+ cations that the AMO enzyme needs to carry out the oxidation of NH4+ .
Biochemical Pathways
This compound affects the nitrification pathway by inhibiting the activity of the AMO enzyme . This inhibition can reduce N2O emissions and maintain soil NH4+ for a longer time . The exact biochemical pathways and their downstream effects are still under investigation .
Result of Action
The inhibition of nitrification by this compound can lead to a reduction in N2O emissions and a longer maintenance of soil NH4+ . This could potentially be beneficial in agricultural settings where synthetic nitrogen fertilizers are used .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in soil, it has been observed that this compound needs to be broken down into DMP to achieve the inhibition of nitrification, a process mediated by a soil biological process that remains to be identified .
Análisis Bioquímico
Cellular Effects
Related pyrazole derivatives have been shown to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exhibit a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific effects of 1,5-Dimethylpyrazole would likely depend on its specific chemical structure and the cellular context.
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of this compound in animal models, related pyrazole derivatives have been studied. For example, certain 3,5-dimethylpyrazole derivatives have been shown to have anticonvulsant activity in animal models .
Metabolic Pathways
Pyrazoles can be involved in a variety of metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrazole can be synthesized through several methods. One common method involves the reaction of acetylacetone with hydrazine hydrate. The reaction proceeds as follows:
CH3COCH2COCH3+N2H4→(CH3)2C3HN2H+2H2O
This reaction typically occurs under mild conditions, with the reactants being heated in an inert solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using dimethyl sulfate as the alkylation agent in an alkaline medium. The reaction is carried out in a 20% aqueous solution of sodium hydroxide at 70°C, yielding a mixture of 1,3-dimethylpyrazole and this compound in an 85% yield .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Produces pyrazole carboxylic acids.
Reduction: Yields pyrazoline derivatives.
Substitution: Forms various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Dimethylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides.
Comparación Con Compuestos Similares
1,5-Dimethylpyrazole can be compared with other similar compounds in the pyrazole family, such as:
1,3-Dimethylpyrazole: Similar in structure but differs in the position of the methyl groups.
3,5-Dimethylpyrazole: Another isomer with methyl groups at positions 3 and 5.
1-Phenyl-3,5-dimethylpyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Propiedades
IUPAC Name |
1,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQMSSIUQNTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219521 | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-31-5 | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)
![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)










![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
